

Application Notes and Protocols for DS44960156

In Vitro Enzyme Inhibition Assay

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Compound of Interest

Compound Name: DS44960156

Cat. No.: B2550576

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These application notes provide a detailed protocol for an in vitro enzyme inhibition assay to determine the potency of **DS44960156** against its target, Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2).

Introduction

DS44960156 is a potent and selective inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), a mitochondrial enzyme crucial for one-carbon metabolism.^[1] MTHFD2 is overexpressed in various cancers, making it an attractive therapeutic target.^[1] **DS44960156** was discovered through high-throughput screening followed by structure-based drug design.^[1] This document outlines the protocol for determining the inhibitory activity of **DS44960156** on MTHFD2.

Principle of the Assay

The enzymatic activity of MTHFD2 is determined by monitoring the dehydrogenase reaction, which involves the NAD⁺-dependent oxidation of 5,10-methylenetetrahydrofolate (CH₂-THF) to 5,10-methenyltetrahydrofolate (CH=THF) with the concomitant production of NADH. The rate of NADH formation is measured, typically by an increase in fluorescence or through a coupled enzymatic reaction. The inhibitory effect of **DS44960156** is quantified by measuring the reduction in the rate of NADH production in the presence of the compound.

Data Presentation

Inhibitory Potency of DS44960156 and a Precursor Compound

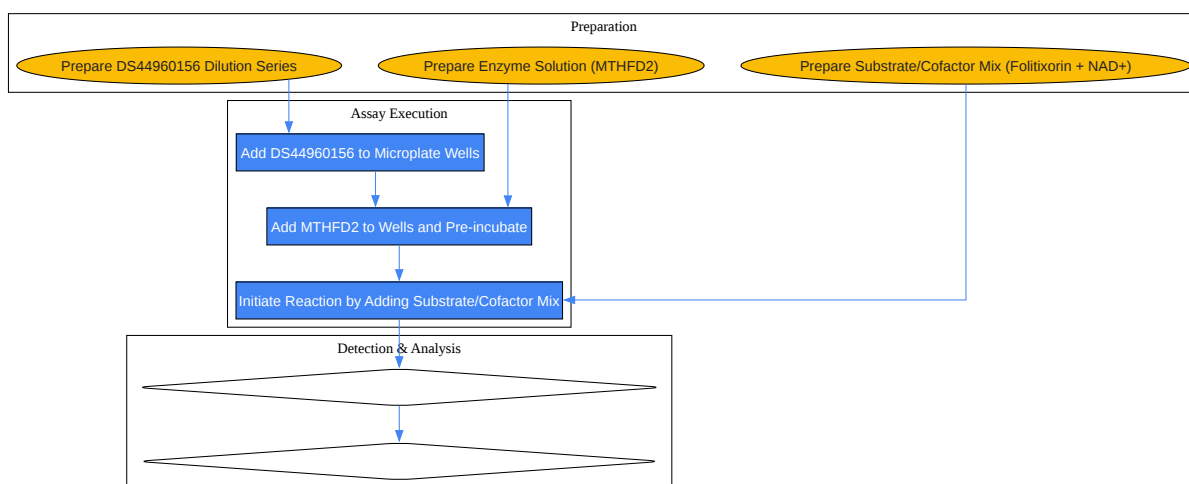
Compound	Target Enzyme	IC ₅₀ (μM)	Selectivity (over MTHFD1)	Reference
DS44960156	MTHFD2	1.6	>18-fold	[1]
DS44960156	MTHFD1	>30	[1]	
Compound 1 (Precursor)	MTHFD2	8.3		
Compound 1 (Precursor)	MTHFD1	>100		

Experimental Protocols

Materials and Reagents

- Enzyme: Recombinant human MTHFD2
- Inhibitor: **DS44960156**
- Substrate: Folitixorin (5,10-Methylenetetrahydrofolic Acid)
- Cofactor: β-Nicotinamide adenine dinucleotide hydrate (NAD⁺)
- Assay Buffer: A suitable buffer such as Tris-HCl or HEPES at a physiological pH (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂ and NaCl).
- Detection Reagents: Diaphorase and Resazurin (for coupled colorimetric/fluorometric detection) or direct NADH fluorescence measurement capabilities.
- Microplates: 96- or 384-well black, flat-bottom plates suitable for fluorescence readings.
- Plate Reader: A microplate reader capable of measuring fluorescence (e.g., Ex/Em = 340/460 nm for NADH or Ex/Em = 530/590 nm for resorufin in a coupled assay).

Experimental Workflow Diagram



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Caption: Experimental workflow for the **DS44960156** MTHFD2 inhibition assay.

Detailed Protocol

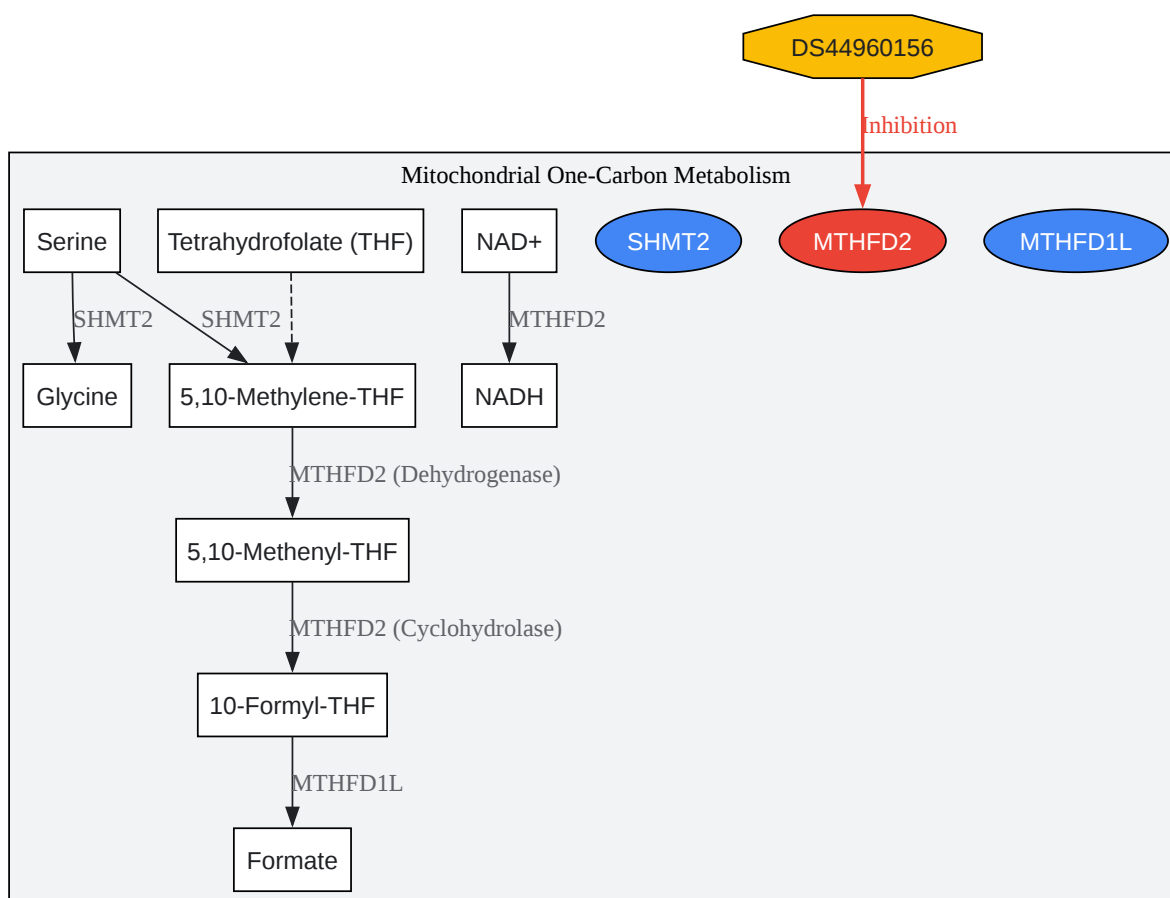
- Preparation of Reagents:

- Prepare the assay buffer and store it at 4°C.
- Prepare a stock solution of **DS44960156** in 100% DMSO. Create a serial dilution of the inhibitor in the assay buffer to achieve the final desired concentrations.
- Prepare a working solution of recombinant human MTHFD2 in the assay buffer. The final concentration should be determined empirically to ensure a linear reaction rate.
- Prepare a substrate/cofactor mix containing Folitixorin and NAD⁺ in the assay buffer. Based on available data, suggested final concentrations are 50 µM Folitixorin and 500 µM NAD⁺.
- Assay Procedure:
 - Add a small volume (e.g., 2.5 µL) of the diluted **DS44960156** or DMSO (for control wells) to the wells of the microplate.
 - Add the MTHFD2 enzyme solution (e.g., 2.5 µL) to all wells.
 - Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
 - Initiate the enzymatic reaction by adding the substrate/cofactor mix (e.g., 5 µL) to all wells.
 - Immediately place the plate in the microplate reader.
- Detection and Data Analysis:
 - Monitor the increase in fluorescence over time. For direct NADH detection, use an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.
 - The initial rate of the reaction (slope of the linear portion of the fluorescence vs. time curve) is calculated for each well.
 - Calculate the percentage of inhibition for each concentration of **DS44960156** using the following formula: % Inhibition = 100 * (1 - (Rate with inhibitor / Rate with DMSO control))

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Signaling Pathway

The following diagram illustrates the role of MTHFD2 in the mitochondrial one-carbon metabolism pathway and the point of inhibition by **DS44960156**.



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Caption: Inhibition of MTHFD2 by **DS44960156** in the mitochondrial folate pathway.

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References

- 1. Binding Analysis and Structure-Based Design of Tricyclic Coumarin-Derived MTHFD2 Inhibitors as Anticancer Agents: Insights from Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
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